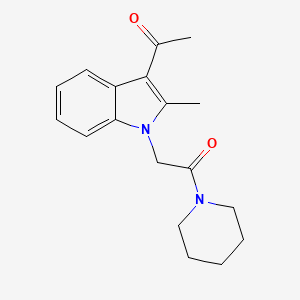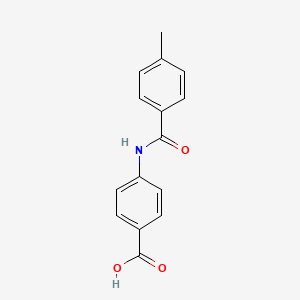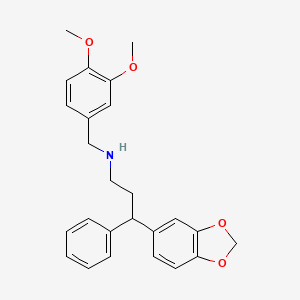![molecular formula C15H28N2O B12489602 Azepan-1-yl[1-(propan-2-yl)piperidin-3-yl]methanone](/img/structure/B12489602.png)
Azepan-1-yl[1-(propan-2-yl)piperidin-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepan-1-yl[1-(propan-2-yl)piperidin-3-yl]methanone is a chemical compound with the molecular formula C12H22N2O It is known for its unique structure, which includes both an azepane ring and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl[1-(propan-2-yl)piperidin-3-yl]methanone typically involves the reaction of azepane with a piperidine derivative under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Azepan-1-yl[1-(propan-2-yl)piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Azepan-1-yl[1-(propan-2-yl)piperidin-3-yl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Azepan-1-yl[1-(propan-2-yl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Azepan-1-yl-piperidin-2-yl-methanone
- Azepan-1-yl-piperidin-3-yl-methanone
Uniqueness
Azepan-1-yl[1-(propan-2-yl)piperidin-3-yl]methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of azepane and piperidine rings makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H28N2O |
|---|---|
Peso molecular |
252.40 g/mol |
Nombre IUPAC |
azepan-1-yl-(1-propan-2-ylpiperidin-3-yl)methanone |
InChI |
InChI=1S/C15H28N2O/c1-13(2)17-11-7-8-14(12-17)15(18)16-9-5-3-4-6-10-16/h13-14H,3-12H2,1-2H3 |
Clave InChI |
UEKJVXUQMOCLNF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCCC(C1)C(=O)N2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B12489529.png)
![1-{2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12489531.png)
![13-methyl-4-(4-methylphenyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B12489545.png)
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12489551.png)
![4-{[2-(4-Bromophenyl)-1,3-benzoxazol-6-yl]carbamoyl}phenyl acetate](/img/structure/B12489554.png)
![N'-[(Z)-(4-nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B12489558.png)
![(4-ethoxyphenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B12489566.png)




![1-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12489606.png)
![(3s,5s,7s)-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]tricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B12489610.png)
